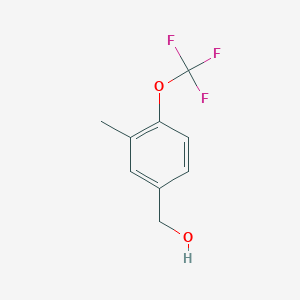

(3-Methyl-4-(trifluoromethoxy)phenyl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Methyl-4-(trifluoromethoxy)phenyl)methanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a methanol group

准备方法

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of specialized catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions: (3-Methyl-4-(trifluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of (3-Methyl-4-(trifluoromethoxy)phenyl)aldehyde or (3-Methyl-4-(trifluoromethoxy)phenyl)carboxylic acid.

Reduction: Formation of (3-Methyl-4-(trifluoromethoxy)phenyl)methane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H9F3O

- Molecular Weight : 190.16 g/mol

- Functional Groups : Hydroxy, Phenyl, Aromatic Rings, Trifluoromethyl

- Purity : >98%

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it suitable for various biological applications.

Medicinal Chemistry

(3-Methyl-4-(trifluoromethoxy)phenyl)methanol has been utilized in the synthesis of biologically active compounds. Its structural features allow it to serve as a building block in the development of pharmaceuticals targeting various diseases.

- Case Study : A study highlighted the use of similar trifluoromethylated compounds in the design of potent inhibitors for biological targets. These compounds demonstrated enhanced binding affinity due to their unique electronic properties imparted by the trifluoromethyl group .

Agrochemicals

The compound's properties make it a candidate for developing agrochemical agents. Its ability to modify biological activity can lead to the creation of effective pesticides or herbicides.

- Research Findings : Trifluoromethyl groups are known to improve the efficacy and selectivity of agrochemical agents. For instance, derivatives of this compound have shown promise in enhancing the activity of existing agrochemicals against pests while reducing toxicity to non-target organisms .

Chemical Biology

In chemical biology, this compound is being explored as a photolabeling agent. The compound can be used in photoaffinity labeling studies to investigate protein interactions and functions.

- Application Example : The compound can be attached to biological probes that undergo UV-induced covalent modification, allowing researchers to study protein dynamics in living systems . This method has been instrumental in elucidating mechanisms of action for various proteins involved in disease pathways.

作用机制

The mechanism of action of (3-Methyl-4-(trifluoromethoxy)phenyl)methanol is largely dependent on its chemical structure. The trifluoromethoxy group is known to influence the electronic properties of the molecule, enhancing its reactivity and stability. This group can participate in various interactions with molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .

相似化合物的比较

(4-(Trifluoromethyl)phenyl)methanol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

(4-(Trifluoromethoxy)phenyl)methanol: Lacks the methyl group on the phenyl ring.

(3-Methyl-4-(trifluoromethyl)phenyl)methanol: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness: (3-Methyl-4-(trifluoromethoxy)phenyl)methanol is unique due to the presence of both a trifluoromethoxy group and a methyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

生物活性

(3-Methyl-4-(trifluoromethoxy)phenyl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethoxy group and a methyl substituent on the phenolic ring. This compound is of interest for its potential biological activities, particularly in the context of drug design and development.

The molecular formula of this compound is C10H10F3O2, with a molecular weight of approximately 190.16 g/mol. Its structure includes:

- A trifluoromethoxy group, which enhances lipophilicity and may influence biological interactions.

- A methyl group , which can affect the compound's steric and electronic properties.

Biological Activity

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets, including enzymes and receptors. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

A study investigating similar compounds with trifluoromethoxy groups highlighted their potential antimicrobial properties. While specific data on this compound is limited, compounds with similar structures have shown promising results against various bacterial strains, suggesting that this compound may exhibit antimicrobial activity as well .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the trifluoromethoxy group significantly impacts the compound's biological activity. For instance, derivatives with this substituent have demonstrated enhanced efficacy in specific assays targeting cystic fibrosis transmembrane conductance regulator (CFTR) correction, which is vital for treating cystic fibrosis . The presence of the methyl group also appears to play a role in modulating activity, potentially by influencing binding affinity to target proteins.

Case Studies

- Cystic Fibrosis Research : Compounds structurally related to this compound have been evaluated as CFTR correctors. In vitro studies demonstrated that certain analogs exhibited EC50 values as low as 0.033 µM, indicating strong activity in correcting CFTR function .

- Antitubercular Activity : Although not directly tested, the biological mechanisms observed in related compounds suggest potential antitubercular activity through pathways involving nitric oxide release and inhibition of essential bacterial enzymes . This mechanism could be relevant for future studies on this compound.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | EC50 Value (µM) | Activity Description |

|---|---|---|

| 9j (Trifluoromethoxy derivative) | 0.037 | High efficacy as CFTR corrector |

| 9g (Methoxy derivative) | 0.033 | Strong CFTR correction activity |

| JSF-2019 (Antitubercular agent) | 0.150 | Effective against ESKAPE pathogens |

Table 2: Structural Features Influencing Biological Activity

| Compound Name | Trifluoromethoxy Group | Methyl Group | Observed Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Potential antimicrobial and CFTR corrective effects |

| 4-Chloro-3-(trifluoromethyl)phenol | Yes | No | Moderate antimicrobial activity |

| 3-Methyl-4-(trifluoromethyl)phenol | Yes | Yes | Notable CFTR correction potential |

属性

IUPAC Name |

[3-methyl-4-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHFRBBBVQJGFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。